molecular formula C10H14O2 B1583337 1,3-Diethoxybenzene CAS No. 2049-73-2

1,3-Diethoxybenzene

Cat. No.: B1583337
CAS No.: 2049-73-2
M. Wt: 166.22 g/mol
InChI Key: MKGFYMKFBCWNCP-UHFFFAOYSA-N
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Description

1,3-Diethoxybenzene is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where two hydrogen atoms in the benzene ring are replaced by ethoxy groups at the 1 and 3 positionsIt is a clear, colorless to pale yellow liquid with a characteristic aromatic odor .

Preparation Methods

1,3-Diethoxybenzene can be synthesized through various methods. One common synthetic route involves the ethylation of resorcinol (1,3-dihydroxybenzene) using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .

Industrial production methods may involve similar ethylation reactions but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1,3-Diethoxybenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-diethoxybenzene in chemical reactions typically involves the activation of the benzene ring through the electron-donating effects of the ethoxy groups. This activation makes the ring more susceptible to electrophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1,3-Diethoxybenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-diethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGFYMKFBCWNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174463
Record name 1,3-Diethoxybenzene
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2049-73-2
Record name 1,3-Diethoxybenzene
Source CAS Common Chemistry
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Record name 1,3-Diethoxybenzene
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Record name 2049-73-2
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Record name 1,3-Diethoxybenzene
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Record name 1,3-diethoxybenzene
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Record name 1,3-DIETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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